molecular formula C13H17NO3 B14581398 3-Ethyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one CAS No. 61031-53-6

3-Ethyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one

Cat. No.: B14581398
CAS No.: 61031-53-6
M. Wt: 235.28 g/mol
InChI Key: YIFNWYIOTLMCDI-UHFFFAOYSA-N
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Description

3-Ethyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one is an organic compound that belongs to the oxazolidinone class This compound is characterized by its unique structure, which includes an oxazolidinone ring substituted with ethyl, hydroxy, dimethyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amino alcohol with an ethyl-substituted carbonyl compound in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The oxazolidinone ring can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-Ethyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of reactions.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The presence of the hydroxy and phenyl groups can facilitate interactions with proteins and other biomolecules, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor and fragrance properties.

    3,5-Dimethoxy-4-hydroxycinnamaldehyde: Used in the synthesis of various organic compounds.

    Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate: Investigated for its antiviral activity.

Uniqueness

3-Ethyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern on the oxazolidinone ring, which imparts distinct chemical and biological properties. Its combination of ethyl, hydroxy, dimethyl, and phenyl groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61031-53-6

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

3-ethyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H17NO3/c1-4-14-11(15)17-12(2,3)13(14,16)10-8-6-5-7-9-10/h5-9,16H,4H2,1-3H3

InChI Key

YIFNWYIOTLMCDI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)OC(C1(C2=CC=CC=C2)O)(C)C

Origin of Product

United States

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